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For Researchers, Scientists, and Drug Development Professionals

Patulin, a mycotoxin produced by several species of fungi, particularly Penicillium expansum,
is @ common contaminant in apples and apple-based products. Its stability during storage is a
critical factor for food safety and quality control. This guide provides a comparative analysis of
patulin stability under different storage conditions, supported by experimental data from
various studies.

Influence of Temperature on Patulin Stability

Temperature is a crucial factor affecting the stability of patulin. Generally, patulin is relatively
heat-stable, especially in acidic environments typical of fruit juices.[1][2] However, higher
temperatures can lead to significant degradation over time.

Studies have shown that at refrigeration temperatures (around 4°C), patulin levels can remain
stable for extended periods.[3] One study on apples stored at 4°C found that patulin was only
produced after 27 days by some strains of P. expansum and P. griseofulvum, and the levels
were low.[3] In contrast, when these apples were subsequently stored at 25°C for 3 days, both
the lesion diameter and patulin production increased significantly.[3] This indicates that while
cold storage can inhibit patulin production, temperature abuse can lead to rapid accumulation.

Thermal processing, such as pasteurization, can reduce patulin levels, but the effectiveness is
dependent on the temperature and duration of the treatment. For instance, heat treatments at
90°C and 100°C for 20 minutes resulted in patulin reductions of 18.81% and 25.99% in apple
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juice, respectively. More extreme temperatures, such as 150°C, can lead to complete

degradation of patulin after 180 minutes of heat treatment in a buffer solution.

Initial Patulin
Temperatur . . . .
°C) Duration Matrix Patulin Reduction Reference
e o
(ng/kg) (%)
N/A Low
4 30 days Apples (production production
study) observed
N/A
3 days (after ) Significant
25 Apples (production )
cold storage) increase
study)
70 20 min Apple Juice Not Specified  9.40
80 20 min Apple Juice 4 55
90 30 sec Apple Juice 433 39.6
90 20 min Apple Juice 220 18.81
100 20 min Apple Juice 220 25.99
) PCA Buffer
120 180 min 10 pmol/L 47.14
(pH 3.5)
) PCA Buffer
150 180 min 10 pumol/L 100
(pH 3.5)

Impact of pH on Patulin Stability

The pH of the storage medium significantly influences patulin stability. Patulin is notably more

stable in acidic conditions, which are characteristic of apple juice (pH 3.0-4.0). It has been

reported that patulin is highly stable in the pH range of 2.5 to 5.5. As the pH increases and

becomes more neutral or alkaline, the stability of patulin decreases. For instance, the half-life

of patulin in a buffer solution at pH 8 is 64 hours, whereas at pH 6, it increases to 1310 hours.

This highlights the persistence of patulin in acidic food products.
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pH Matrix Observation Reference
Aqueous Solution / ) N
25-55 ) High stability
Apple Juice
<5.0 Acidic Media Very stable
Decomposes more
6.0 Buffer Solution quickly than in acidic
media
Weak-acidic or near-
>6.0 Becomes unstable

neutral

Influence of Other Factors on Patulin Stability

Several other factors can affect the stability of patulin during storage:

Presence of Ascorbic Acid (Vitamin C): Ascorbic acid has been shown to degrade patulin in
apple juice. The degradation rate increases with higher concentrations of ascorbic acid.

Presence of Cysteine: The amino acid cysteine can react with patulin, leading to its
degradation. This reaction is more effective at higher temperatures. The presence of
cysteine significantly decreases the thermal stability of patulin, even in highly acidic
conditions.

Food Matrix: The composition of the food matrix can influence patulin stability. For example,
the presence of sugars, like sucrose, may protect patulin from degradation during heat
treatment. In a study comparing different tomato products, patulin degradation was most
rapid in tomato paste, becoming undetectable after one month at 25°C.

Ultraviolet (UV) Radiation: Exposure to UV radiation can effectively reduce patulin levels in
apple cider and juice, with the degradation following first-order reaction kinetics.

Experimental Protocols

1. Sample Preparation and Patulin Extraction (General Method)
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A common method for extracting patulin from apple juice involves liquid-liquid extraction with
ethyl acetate.

o Extraction: A known volume of the sample (e.g., 10 mL of apple juice) is mixed with an equal
or double volume of ethyl acetate.

e Shaking: The mixture is shaken vigorously for a specified time (e.g., 1-2 minutes) to ensure
efficient transfer of patulin into the organic phase.

e Phase Separation: The mixture is allowed to stand or is centrifuged to separate the aqueous
and organic (ethyl acetate) layers.

o Collection: The upper ethyl acetate layer containing the patulin is carefully collected.

» Evaporation: The ethyl acetate is evaporated to dryness under a gentle stream of nitrogen at
a controlled temperature (e.g., 40-50°C).

o Reconstitution: The dried residue is redissolved in a suitable solvent, often the mobile phase
used for HPLC analysis (e.g., acetonitrile/water mixture), to a specific volume.

2. Patulin Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is the most widely used technique for the quantification of patulin.

Chromatographic System: A standard HPLC system equipped with a pump, injector, C18
reversed-phase column, and a UV detector.

o Mobile Phase: An isocratic or gradient mixture of solvents, typically acetonitrile and water, at
a specific flow rate (e.g., 1.0 mL/min).

o Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-
40°C) to ensure reproducible retention times.

« Injection Volume: A fixed volume of the reconstituted sample extract (e.g., 20 pL) is injected
into the system.

o Detection: Patulin is detected by its UV absorbance at a specific wavelength, typically
around 276 nm.
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» Quantification: The concentration of patulin in the sample is determined by comparing the
peak area of the sample with that of a known concentration of a patulin standard.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a patulin stability study.
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Caption: Workflow for a patulin stability study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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